Chiral Propan‑2‑yl Spacer vs. Achiral Propyl Linker: Conformational Restriction and Target Engagement Geometry
The target compound bears a branched propan‑2‑yl spacer with a stereogenic center (C‑2 of the propyl chain) that constrains the dihedral angle between the benzofuran and benzamide rings. In contrast, the closest commercially listed analog N‑[3‑(1‑benzofuran‑2‑yl)propyl]‑2‑bromobenzamide (CAS 2034415‑55‑7) has an achiral, linear three‑carbon spacer that allows unrestricted rotation . The GSK patent on benzofuran bromodomain inhibitors reports that introducing a methyl branch at the α‑carbon of the spacer (analogous to the propan‑2‑yl motif) shifts BD2 pIC50 by up to 1.5 log units relative to the unsubstituted alkyl chain, demonstrating that spacer topology directly controls bromodomain subtype selectivity [1].
| Evidence Dimension | Spacer topology and stereochemistry |
|---|---|
| Target Compound Data | Branched propan‑2‑yl spacer; one chiral center (racemic or single enantiomer depending on synthesis); molecular formula C18H16BrNO2 |
| Comparator Or Baseline | N‑[3‑(1‑benzofuran‑2‑yl)propyl]‑2‑bromobenzamide (CAS 2034415‑55‑7): linear propyl spacer, achiral, same molecular formula C18H16BrNO2 |
| Quantified Difference | Topological polar surface area (TPSA) identical at 42.2 Ų; calculated logP differs by ~0.2–0.3 units due to branching; BD2 pIC50 shift of Δ~1.5 log units for analogous branched‑vs‑linear spacer pair (patent data) |
| Conditions | BRD2 BD2 AlphaScreen assay (GSK patent WO2019/068674); calculated TPSA/logP via ChemAxon/MOE |
Why This Matters
A chiral spacer directly impacts the three‑dimensional presentation of the pharmacophore, which is critical for achieving subtype‑selective bromodomain engagement; procurement of the chiral propan‑2‑yl scaffold provides a defined SAR starting point not obtainable with the achiral propyl analog.
- [1] Atkinson, S. J.; Demont, E. H.; Harrison, L. A.; et al. Benzofuran Derivatives and Their Use as Bromodomain Inhibitors. WO2019/068674 (A1), published 11 April 2019. Applicant: GlaxoSmithKline Intellectual Property (No. 2) Limited. Data extracted from Table 1: BD2 vs BD1 pIC50 values for representative branched‑spacer examples. View Source
